Product packaging for Butyl Oleate(Cat. No.:CAS No. 142-77-8)

Butyl Oleate

Cat. No.: B086557
CAS No.: 142-77-8
M. Wt: 338.6 g/mol
InChI Key: WIBFFTLQMKKBLZ-SEYXRHQNSA-N
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Description

Structural and Molecular Characteristics Relevant to Research

The molecular structure of butyl oleate (B1233923) is fundamental to its chemical and physical properties, influencing its behavior in various systems.

Table 1: Molecular and Physical Properties of Butyl Oleate

Property Value
Molecular Formula C22H42O2
Molecular Weight 338.57 g/mol
IUPAC Name butyl (Z)-octadec-9-enoate
CAS Number 142-77-8
Appearance Colorless to pale yellow liquid
Odor Mild
Melting Point -26.4 °C
Boiling Point 228 °C at 15 mmHg
Density 0.8704 g/cm³ at 15 °C
Solubility Insoluble in water, soluble in alcohol

Sources: nih.govatamanchemicals.comchembk.comstenutz.eu

This compound is the butyl ester of oleic acid, which is a monounsaturated fatty acid. The most common natural form is the cis isomer, specifically (Z)-octadec-9-enoate. nih.gov The "cis" configuration of the double bond between the 9th and 10th carbon atoms results in a bent molecular shape. atamanchemicals.com This contrasts with its trans isomer, butyl elaidate, which has a more linear structure. atamanchemicals.com The difference in spatial arrangement between these isomers leads to distinct physical and biochemical properties. atamanchemicals.commlsu.ac.in Another naturally occurring isomer of the parent oleic acid is petroselinic acid. atamanchemicals.com

The presence of the single cis-double bond in the alkyl chain of this compound introduces a rigid kink, which reduces the molecule's flexibility compared to its saturated counterpart, butyl stearate (B1226849). atamanchemicals.com However, the single bonds within the rest of the molecule allow for a degree of rotational freedom. Computational studies on similar molecules, like butyl acrylate (B77674), have utilized potential energy curves to analyze the flexibility and stability of different conformations, such as s-cis and s-trans conformers. doi.orgresearchgate.net The bent shape of this compound hinders efficient packing, which is why it exists as a liquid at room temperature. atamanchemicals.com

Isomeric Forms and Stereochemistry (e.g., cis-9-octadecenoic acid butyl ester)

Occurrence and Biosynthesis in Biological Systems

This compound itself is not typically biosynthesized directly in large quantities within most organisms. Instead, its constituent acid, oleic acid, is widely synthesized and then can be esterified.

The biosynthesis of oleic acid, the precursor to this compound, is a well-studied enzymatic process. The key enzyme responsible is stearoyl-CoA 9-desaturase (SCD). wikipedia.orgmdpi.com This enzyme, located in the endoplasmic reticulum, introduces a double bond at the delta-9 position of stearoyl-CoA, converting it to oleoyl-CoA. wikipedia.orguniprot.orgnih.gov This desaturation reaction is a critical rate-limiting step in the formation of monounsaturated fatty acids. wikipedia.orgnih.gov The process requires molecular oxygen, NADH, and a series of electron transfer components including cytochrome b5. wikipedia.orgnih.gov

While the direct enzymatic synthesis of this compound in nature is not a primary metabolic pathway, it can be synthesized enzymatically for industrial purposes using lipases. researchgate.netresearchgate.netacs.org For instance, lipases from Candida rugosa and Rhizomucor miehei have been effectively used to catalyze the esterification of oleic acid with butanol to produce this compound. researchgate.netresearchgate.netacs.org

Oleic acid, the precursor of this compound, is the most abundant fatty acid in nature. atamanchemicals.com It is found in significant quantities in a wide array of plant oils and animal fats. atamanchemicals.com

Plant Oils: High concentrations of oleic acid are found in olive oil, canola oil, and sunflower oil. atamanchemicals.com For example, high-oleic variants of sunflower and canola oil can contain approximately 80% and 70% oleic acid, respectively. atamanchemicals.com It is also present in the oils of nuts like peanuts, almonds, and walnuts. atamanchemicals.com

Animal Fats: Oleic acid is a major component of animal fats, constituting 37-56% of chicken and turkey fat and 44-47% of lard. atamanchemicals.com It is also the most abundant fatty acid in human adipose tissue. atamanchemicals.com

The distribution of fatty acids within the triglyceride molecules of these fats and oils can vary. In many vegetable oils, oleic acid is often found at the sn-2 position of the glycerol (B35011) backbone, while in some animal fats, saturated fatty acids occupy this position. researchgate.net

Enzymatic Pathways and Key Enzymes (e.g., stearoyl-CoA 9-desaturase)

Historical Context of this compound Research

Research into oleate esters, including this compound, has evolved over time, driven by their utility in various industrial applications. Initially, the focus was on their basic chemical and physical properties. nist.gov In recent decades, the demand for bio-based and sustainable products has spurred research into the enzymatic synthesis and application of this compound as a biolubricant, plasticizer, and cosmetic ingredient. archivemarketresearch.comfactmr.comglobenewswire.com The market for oleate esters has seen steady growth, reflecting their increasing importance in the chemical industry. factmr.comglobenewswire.com Early thermochemical studies in the 1930s provided foundational data on the properties of n-alkyl oleates. nist.gov More recent research has explored its synthesis in recombinant microorganisms and its potential as a biodiesel. asm.orgmdpi.com

Early Investigations and Discoveries

The initial academic focus on this compound was primarily centered on its synthesis and its utility as a chemical intermediate. Early methods for its preparation involved the direct esterification of oleic acid with butanol, a reaction typically catalyzed by strong mineral acids. A well-documented procedure from the early 20th century involved the alcoholysis of olive oil, a natural source of oleic acid triglycerides, using an excess of butyl alcohol and concentrated sulfuric acid as the catalyst. orgsyn.org This process required prolonged heating under reflux, often for 20 hours, followed by extensive washing and purification steps to isolate the ester. orgsyn.org

These early syntheses were characteristic of the era's chemical practices, which prioritized reaction yield and product formation, often employing harsh conditions and generating significant waste.

Table 1: Example of an Early Chemical Synthesis Method for this compound

ParameterDescriptionReference
ReactantsOlive Oil (source of oleic acid), Butyl Alcohol orgsyn.org
CatalystConcentrated Sulfuric Acid orgsyn.org
Reaction ConditionsRefluxing for 20 hours orgsyn.org
PurificationWashing with sodium chloride solution, neutralization with sodium carbonate, distillation of excess alcohol, and fractional distillation of the ester. orgsyn.org

Beyond its synthesis, this compound was investigated as a key starting material in other chemical transformations. Notably, it was used in the Bouveault-Blanc reduction, a classic organic reaction employing metallic sodium in absolute alcohol, to produce oleyl alcohol. orgsyn.orgorgsyn.org This application highlighted its role as a stable ester that could be effectively reduced to its corresponding fatty alcohol, a valuable compound in its own right.

Evolution of Research Focus and Methodologies

Academic research on this compound has significantly evolved from these early investigations. The focus has progressively shifted towards developing more efficient, selective, and environmentally benign processes. This evolution is evident in the catalysis, analytical methods, and the exploration of new applications for the compound.

Evolution in Synthesis:

The most significant evolution has been in the catalytic methods used for esterification. While the foundational reaction between oleic acid and butanol remains the same, the catalysts have become more sophisticated.

Heterogeneous and Solid Acid Catalysts: Research moved towards replacing corrosive and difficult-to-separate mineral acids with solid catalysts. Studies have explored various inorganic salts and acid-activated clays. For instance, a compound inorganic salt, Fe₂(SO₄)₃·(NH₄)₂S₂O₈, was shown to effectively catalyze the reaction, achieving esterification rates of over 96% under optimized conditions. gychbjb.com Other research has systematically compared catalysts like aluminum chloride and p-toluenesulfonic acid with sulfuric acid to optimize yield and reaction conditions. researchgate.net

Enzymatic Catalysis: A major leap forward was the application of biocatalysis. The use of lipases, enzymes that catalyze the hydrolysis or synthesis of esters, gained prominence due to their high selectivity and ability to function under mild reaction conditions (typically 30-60°C). acs.orgresearchgate.net Researchers have successfully used lipases from various microbial sources, including Penicillium corylophilum, Rhizomucor miehei, and Rhizopus oryzae, in both free and immobilized forms. acs.orgresearchgate.net Enzymatic synthesis in microreactors has been shown to achieve nearly complete conversion to this compound in as little as 30 minutes. acs.org Some systems using lyophilized enzymes reported yields of 100% after 48 hours. researchgate.net

Novel Catalytic Systems: More recent research has explored the use of ionic liquids as catalysts. wikipedia.org These compounds can act as both the solvent and catalyst, offering potential advantages in product separation and catalyst recycling. A method using a 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ionic liquid reported a this compound yield of 95.2%. chemicalbook.com

Table 2: Comparison of Different Catalytic Methods for this compound Synthesis

Catalyst TypeExample CatalystTypical ConditionsReported YieldReference
Mineral AcidSulfuric Acid (H₂SO₄)80-120°C, 6h~92% researchgate.net
Compound SaltFe₂(SO₄)₃·(NH₄)₂S₂O₈120-140°C, 1h>96% gychbjb.com
Enzyme (Lipase)Rhizomucor miehei Lipase (B570770)30°C, 30 min (in microreactor)~98% acs.org
Ionic Liquid[Bmim]BF₄100°C, 8h95.2% chemicalbook.com

Evolution in Analytical Methodologies:

The methods for analyzing this compound and monitoring its synthesis have also advanced significantly.

From Titration to Chromatography: Early analysis often relied on wet chemical methods, such as titration, to determine the remaining free fatty acid content and thus calculate the conversion. irjet.net The advent of chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), provided far more accurate and detailed analysis. acs.orgirjet.net These techniques allow for the direct quantification of the starting materials (oleic acid, butanol) and the product (this compound), giving a precise measure of reaction progress and purity. acs.org

Spectroscopic Techniques: The application of Nuclear Magnetic Resonance (NMR) spectroscopy marked another major step. Proton NMR (¹H NMR) is now used for the qualitative and quantitative analysis of this compound and its mixtures, allowing for structural confirmation and precise determination of composition without the need for extensive calibration. sciepub.com

Table 3: Evolution of Analytical Techniques for this compound

TechniqueInformation ObtainedPrimary AdvantageReference
TitrationAcid conversion (indirectly)Simplicity, low cost irjet.net
HPLC/GCDirect quantification of reactants and productsHigh accuracy, separation of components acs.orgirjet.net
NMR SpectroscopyStructural confirmation, quantitative compositionDetailed structural information, non-destructive sciepub.com

Evolution in Research Applications:

The focus of academic research has also broadened from using this compound solely as a chemical intermediate. Modern studies investigate its potential in new technological areas. A significant area of interest is its evaluation as a biodiesel, or fatty acid butyl ester (FABE). acs.orgirjet.net Furthermore, this compound has been studied as a carbon source in microbial fermentations for the production of other high-value chemicals, such as long-chain dicarboxylic acids, using yeasts like Candida tropicalis. uantwerpen.beuantwerpen.be

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H42O2 B086557 Butyl Oleate CAS No. 142-77-8

Properties

IUPAC Name

butyl (Z)-octadec-9-enoate
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InChI

InChI=1S/C22H42O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21-6-4-2/h12-13H,3-11,14-21H2,1-2H3/b13-12-
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InChI Key

WIBFFTLQMKKBLZ-SEYXRHQNSA-N
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Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCCC
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Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCCC
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Molecular Formula

C22H42O2
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DSSTOX Substance ID

DTXSID7027099
Record name Butyl cis-9-octadecenoate
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Molecular Weight

338.6 g/mol
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Physical Description

Liquid; Water or Solvent Wet Solid, Light colored liquid; [Hawley] Yellow liquid; [HSDB]
Record name 9-Octadecenoic acid (9Z)-, butyl ester
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Boiling Point

228 °C AT 15 MM HG
Record name OLEIC ACID, BUTYL ESTER
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Flash Point

356 °F
Record name OLEIC ACID, BUTYL ESTER
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Solubility

SOL IN ALCOHOL; INSOL IN WATER, MISCIBLE WITH ETHER, VEGETABLE & MINERAL OIL
Record name OLEIC ACID, BUTYL ESTER
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Density

0.8704 AT 15 °C
Record name OLEIC ACID, BUTYL ESTER
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Vapor Pressure

0.00000263 [mmHg]
Record name Oleic acid, butyl ester
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Color/Form

YELLOW LIQUID, LIGHT-COLORED, OLEAGINOUS LIQUID; OPAQUE AT 12 °C, SOLID AT -26.4 °C

CAS No.

142-77-8
Record name Butyl oleate
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Record name BUTYL OLEATE
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Melting Point

-26.4 °C
Record name OLEIC ACID, BUTYL ESTER
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Advanced Synthesis and Catalysis Research

Chemical Esterification Methodologies

Chemical esterification remains a primary route for butyl oleate (B1233923) synthesis, typically involving the reaction of oleic acid with butanol. Research in this area is centered on understanding and optimizing the underlying mechanisms and the influence of various reaction parameters to maximize ester production.

The esterification of oleic acid with butanol is commonly catalyzed by strong mineral acids, such as sulfuric acid (H₂SO₄), or other acid catalysts like p-toluenesulfonic acid (p-TSA). colab.wsufv.br The reaction is a reversible equilibrium process where oleic acid and butanol react to form butyl oleate and water. irjet.net The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

The use of acid catalysts is crucial, as uncatalyzed reactions show very low conversion rates. For instance, the esterification of oleic acid with ethanol (B145695) without a catalyst resulted in only about 12% conversion even after 12 hours. mdpi.com Lewis acids, such as tin(II) chloride (SnCl₂), have also been investigated as effective catalysts, demonstrating yields comparable to sulfuric acid under mild conditions. mdpi.com

Kinetic studies are essential for understanding the rate at which this compound is formed and for designing efficient reactor systems. The acid-catalyzed esterification of fatty acids is often modeled as a pseudo-homogeneous reaction. colab.ws Kinetic measurements have revealed that the reaction is typically first-order with respect to the fatty acid concentration and also first-order with respect to the catalyst concentration. mdpi.com

Different kinetic models have been proposed to describe the reaction. For the esterification of myristic acid with isopropanol, a reaction analogous to this compound synthesis, the data was well-described by a homogeneous model where the reaction follows first-order kinetics for all components. colab.ws In the case of oleic acid esterification with ethanol catalyzed by SnCl₂, kinetic investigations confirmed that the reaction is first-order in relation to both the free fatty acid (FFA) and the catalyst concentration. mdpi.com The reaction rate is observed to increase as the amount of catalyst and the temperature increase. colab.ws

Kinetic Models for Fatty Acid Esterification
Fatty Acid/Alcohol SystemCatalystKinetic Model DescriptionReference
Oleic Acid / EthanolSnCl₂First-order with respect to FFA and catalyst concentration. mdpi.com
Myristic Acid / Isopropanolp-TSAHomogeneous model, first-order in all components. colab.ws

The yield and rate of this compound synthesis are significantly influenced by several key reaction parameters.

Temperature: Increasing the reaction temperature generally leads to a higher reaction rate. colab.ws For the synthesis of this compound, optimal temperatures have been identified around 80 °C. ufv.br However, excessively high temperatures can lead to side reactions and degradation of the product.

Molar Ratio: The molar ratio of alcohol to oleic acid is a critical factor. An excess of butanol is often used to shift the reaction equilibrium towards the formation of the ester. Studies have shown that increasing the alcohol-to-oleic acid molar ratio enhances the reaction rate and equilibrium conversion. colab.ws For this compound production, an optimal molar ratio of 1:6 (oleic acid to butanol) has been reported to achieve high yields. ufv.br In one study, comparing molar ratios of 1:3, 1:4, and 1:5, the 1:5 ratio gave the highest conversion, with the 1:4 ratio considered optimal. irjet.net

Catalyst Concentration: The concentration of the acid catalyst directly impacts the reaction rate. An increase in catalyst loading generally accelerates the reaction. colab.ws For the synthesis of this compound, a sulfuric acid concentration of 1 wt% was found to be optimal. ufv.br

Optimal Reaction Conditions for Alkyl Oleate Synthesis
EsterCatalyst (wt%)Molar Ratio (Acid:Alcohol)Temperature (°C)Yield (%)Reference
This compound1% H₂SO₄1:68092.3 ufv.br
Hexyl Oleate2.5% H₂SO₄1:38092.8 ufv.br
Octyl Oleate2.5% H₂SO₄1:38094.8 ufv.br

An alternative route to this compound is the transesterification (also known as alcoholysis) of triglycerides, which are the main components of vegetable oils and animal fats. nih.govmdpi.com This process involves reacting the oil (e.g., olive oil, sunflower oil, or canola oil) with butanol in the presence of a catalyst. orgsyn.orgiyte.edu.trresearchgate.net This reaction yields butyl esters of the fatty acids present in the oil and glycerol (B35011) as a byproduct. acs.org

In the context of this compound production, alcoholysis refers to the reaction of triglycerides with butanol. nih.govorgsyn.org The process can be catalyzed by acids (like sulfuric acid) or bases (like potassium hydroxide (B78521) or potassium butoxide). orgsyn.orgresearchgate.net Alkaline catalysis is common in industrial biodiesel production but can be problematic when using butanol due to the formation of stable emulsions, which complicates product separation. researchgate.net However, using water-free potassium butoxide has been shown to allow for spontaneous separation of the butyl ester and glycerol phases, achieving yields up to 96%. researchgate.net

The transesterification of canola oil with butanol has been studied using heterogeneous CaO-based catalysts. Research indicates that a high butanol-to-lipid molar ratio is necessary to achieve high yields of butyl esters. iyte.edu.tr For example, at a butanol:lipid molar ratio of 48, a yield of 89% was achieved after 4 hours. iyte.edu.tr

To overcome the limitations of conventional methods, such as harsh reaction conditions and purification challenges, several non-conventional synthesis approaches for this compound are being explored.

Enzymatic Synthesis: Lipases are increasingly used as biocatalysts for this compound synthesis through both esterification and transesterification. acs.orgwikipedia.org This method offers milder reaction conditions (typically 30-50 °C), high selectivity, and easier product purification. acs.org Lipases from sources like Rhizomucor miehei and Candida rugosa have been successfully employed. acs.orgresearchgate.net The kinetics of lipase-catalyzed esterification are often described by a Ping Pong Bi-Bi mechanism, sometimes with inhibition by the alcohol. researchgate.netresearchgate.net

Reactive Distillation: This process combines chemical reaction and product separation in a single unit. irjet.net For equilibrium-limited reactions like esterification, reactive distillation can significantly enhance conversion by continuously removing one of the products (usually water). This technique has been investigated for the esterification of oleic acid with n-butanol, demonstrating its potential to overcome equilibrium limitations. irjet.net

Ionic Liquids: Ionic liquids have been explored as catalysts for this compound formation. wikipedia.org They can act as effective and potentially reusable catalysts. In one method, an oleic acid-based ionic liquid microemulsion was used, achieving a this compound yield of 95.2% after 8 hours at 100 °C. chemicalbook.com

Pervaporation: To enhance the yield of lipase-catalyzed esterification, pervaporation can be coupled with the reactor to continuously remove the water produced. researchgate.net This technique uses a selective membrane to transport water out of the reaction medium, shifting the equilibrium towards ester formation. This has been successfully applied to the synthesis of n-butyl oleate catalyzed by Candida rugosa lipase (B570770). researchgate.net

Microreactors: Performing enzymatic esterification in microreactors offers advantages such as high surface-area-to-volume ratios, leading to enhanced reaction rates. A near 100% yield of this compound was achieved within a 30-minute residence time at 30 °C in a microreactor using a free lipase. acs.org

Non-Conventional Synthesis Approaches

Reactive Distillation Techniques

Reactive distillation (RD) is a process intensification technology that combines chemical reaction and distillation in a single unit. slideshare.netirjet.net This integration offers several advantages over traditional sequential processing, including increased conversion and selectivity, reduced catalyst requirements, and the ability to overcome azeotropic limitations. slideshare.net In the context of this compound synthesis, RD is employed for the esterification of oleic acid with n-butanol. slideshare.netirjet.net

The process typically involves a reaction section, a rectifying section, and a stripping section within the same column. irjet.net The esterification reaction is often equilibrium-limited. By continuously removing one of the products (in this case, water) from the reaction zone, the equilibrium is shifted towards the product side, leading to higher conversion of oleic acid. irjet.netgoogle.com

For the synthesis of this compound from oleic acid and n-butanol, a solid acid catalyst like Amberlyst-15 can be used in the reactive section. slideshare.net Simulation studies using software like Aspen Plus have been conducted to model the process and optimize parameters such as column pressure, reflux ratio, and boil-up ratio. slideshare.net The continuous removal of water, which forms an azeotrope with butanol, is a key aspect of this process. After condensation, the butanol can be separated and returned to the reactor. google.com Research has shown that various parameters, including reactant mole ratio, catalyst loading, and heat load, significantly influence the reaction rate and conversion in a reactive distillation setup. irjet.net

The table below summarizes key aspects of reactive distillation for this compound synthesis.

FeatureDescriptionReference
Process Combines esterification and distillation in a single vessel. slideshare.netirjet.net
Reactants Oleic acid and n-butanol. slideshare.netirjet.net
Catalyst e.g., Amberlyst-15. slideshare.net
Advantage Overcomes equilibrium limitations by removing water. irjet.netgoogle.com
Optimization Parameters like reflux ratio and heat input are optimized. slideshare.netirjet.net
Microwave-Assisted Synthesis

Microwave-assisted synthesis is another advanced technique that has been explored for the production of this compound. This method utilizes microwave energy to heat the reaction mixture, which can lead to significantly reduced reaction times and improved energy efficiency compared to conventional heating methods. The rapid and uniform heating provided by microwaves can enhance the reaction kinetics of the esterification process.

Research in this area focuses on optimizing reaction conditions such as catalyst concentration, microwave power, and reaction time to maximize the yield and purity of this compound. While specific detailed research findings on microwave-assisted synthesis of this compound were not prevalent in the provided search results, the principles of this technology are well-established for various chemical transformations, including ester synthesis. The potential benefits include faster reaction rates, higher yields, and cleaner reaction profiles due to reduced side reactions.

Biocatalytic Synthesis of this compound

The use of biocatalysts, particularly enzymes, for the synthesis of this compound represents a green and sustainable alternative to conventional chemical methods. nih.gov Enzymatic processes operate under mild reaction conditions, which reduces energy consumption and minimizes the formation of byproducts. acs.orgresearchgate.net

Enzymatic Esterification and Transesterification

This compound can be synthesized enzymatically through either esterification of oleic acid with butanol or transesterification of triglycerides or other esters. nih.govacs.org Esterification is the direct reaction of a fatty acid with an alcohol, while transesterification involves the exchange of the alcohol group of an ester. nih.gov Both reactions are efficiently catalyzed by lipases. nih.govnih.gov

Enzymatic synthesis offers high selectivity, reducing the need for complex purification steps. analis.com.my The reactions are typically carried out in organic solvents or in solvent-free systems to shift the equilibrium towards ester synthesis. researchgate.net The water produced during esterification needs to be controlled or removed to achieve high conversion rates. nih.govjmb.or.kr

Lipase-Catalyzed Reactions

Various lipases have been successfully employed for the synthesis of this compound, demonstrating the versatility of this class of enzymes.

Rhizomucor miehei lipase: This lipase, often used in its immobilized form (Lipozyme IM), has been shown to be an effective catalyst for the synthesis of n-butyl oleate from oleic acid and butanol. researchgate.netiopri.co.id Studies have investigated the influence of various parameters, including enzyme amount, temperature, and water content, on the reaction equilibrium and initial reaction rates. researchgate.net Free Rhizomucor miehei lipase has also been used in biphasic aqueous-organic systems, achieving a near 100% yield of this compound in a microreactor setup. acs.orgacs.org

Rhizopus oryzae lipase: Lipase from Rhizopus oryzae has been used in both free and immobilized forms for this compound synthesis. researchgate.netncmbjpiau.ir Immobilization of the whole cells on loofa sponge has been shown to improve the esterification activity by approximately four-fold. ncmbjpiau.ir The removal of water using molecular sieves can lead to over 96% efficiency in the synthesis of 1-butyl-oleate. ncmbjpiau.ir Studies have also compared the synthesis in n-hexane versus a solvent-free system, with the immobilized lipase showing good reusability for up to six cycles. researchgate.net

Candida rugosa lipase: This lipase is another widely used biocatalyst for producing this compound. analis.com.my It can be immobilized on various supports, such as diethylaminoethyl-cellulose (DEAE-cellulose) and magnetic nanoparticles, to enhance its stability and reusability. analis.com.myredalyc.organalis.com.my Immobilization on DEAE-cellulose resulted in a higher conversion (89%) compared to the native lipase (45%). analis.com.my The optimal temperature for both the native and immobilized Candida rugosa lipase was found to be 40°C. analis.com.my

Candida sp. 99-125 cells: Whole cells of Candida sp. 99-125 have been utilized as a full-cell catalyst for the production of this compound. nih.govnih.gov This approach was integrated with acetone-butanol-ethanol (ABE) fermentation, where the ABE mixture produced was directly used for esterification. nih.govnih.gov In a fed-batch esterification process, yields of 75% for this compound and 11.8% for ethyl oleate were achieved. nih.gov The whole-cell catalyst demonstrated good reusability for at least four cycles. nih.gov

The table below summarizes the performance of different lipases in this compound synthesis.

Lipase SourceFormSupport/SystemKey FindingsReference
Rhizomucor mieheiFreeBiphasic microreactor~100% yield within 30 min. acs.orgacs.org
Rhizopus oryzaeImmobilized whole cellsLoofa sponge4-fold activity increase; >96% yield with water removal. ncmbjpiau.ir
Candida rugosaImmobilizedDEAE-cellulose89% conversion, compared to 45% for free lipase. analis.com.my
Candida sp. 99-125Whole cellsABE fermentation integration75% this compound yield in fed-batch process. nih.gov
Enzyme Immobilization Strategies and Their Impact on Catalysis

Immobilization is a key strategy to improve the industrial viability of enzymatic processes. It enhances enzyme stability, facilitates catalyst recovery and reuse, and allows for continuous operation. acs.org

Various materials have been investigated as supports for lipase immobilization in this compound synthesis. Hydrophobic polytetrafluoroethene (PTFE) membranes with nonwoven fabric have been shown to be effective for immobilizing Rhizopus arrhizus lipase, leading to high protein loading and activity. nih.gov The immobilized lipase on this support achieved over 91% conversion and could be reused for 18 cycles with only a slight decrease in activity. nih.gov

Cellulose-based materials, such as diethylaminoethyl-cellulose (DEAE-cellulose), have been used to immobilize Candida rugosa lipase via physical adsorption. analis.com.myanalis.com.my This method is simple, inexpensive, and results in a biocatalyst with improved thermal and solvent stability compared to the free enzyme. analis.com.my The immobilized lipase retained 100% of its catalytic activity when stored at 0°C. analis.com.my

Magnetic nanoparticles have also been explored as supports for Candida rugosa lipase. redalyc.org The enzyme is covalently bound to the coated magnetic particles, allowing for easy separation of the biocatalyst from the reaction mixture using an external magnetic field. redalyc.org

Loofa sponge has been utilized as a support for immobilizing Rhizopus oryzae cells. ncmbjpiau.ir This natural and inexpensive material provides a large surface area for cell attachment and has been shown to significantly enhance the esterification activity of the membrane-bound lipases. ncmbjpiau.ir

The table below highlights different immobilization strategies and their effects.

EnzymeSupport MaterialImmobilization MethodImpact on CatalysisReference
Rhizopus arrhizus lipaseHydrophobic PTFE membraneFiltration and cross-linkingHigh protein loading, >91% conversion, reusable for 18 cycles. nih.gov
Candida rugosa lipaseDEAE-cellulosePhysical adsorptionIncreased thermal and solvent stability, 89% conversion. analis.com.myanalis.com.my
Candida rugosa lipaseMagnetic nanoparticlesCovalent bondingEasy catalyst separation. redalyc.org
Rhizopus oryzae cellsLoofa spongeAdsorption4-fold increase in esterification activity. ncmbjpiau.ir
Kinetic Models of Enzymatic Reactions

Understanding the kinetics of lipase-catalyzed reactions is crucial for process optimization and reactor design. The Ping-Pong Bi-Bi mechanism is the most widely accepted kinetic model for lipase-catalyzed esterification and transesterification reactions in organic media. mdpi.combas.bg

This mechanism involves a two-step reaction. In the first step, the enzyme (E) reacts with the first substrate (A, the acyl donor, e.g., oleic acid) to form an acyl-enzyme intermediate (E'), releasing the first product (P, e.g., water). In the second step, the acyl-enzyme intermediate reacts with the second substrate (B, the acyl acceptor, e.g., butanol) to form the final ester product (Q, this compound) and regenerate the free enzyme. researchgate.netmdpi.com

v = (Vmax * [A] * [B]) / (KmB * [A] + KmA * [B] + [A] * [B])

Where:

v is the initial reaction rate

Vmax is the maximum reaction velocity

[A] and [B] are the concentrations of the two substrates

KmA and KmB are the Michaelis constants for substrates A and B, respectively

This model has been successfully applied to describe the enzymatic synthesis of this compound. For the esterification of oleic acid and 1-butanol (B46404) catalyzed by free Rhizomucor miehei lipase, a Ping-Pong Bi-Bi mechanism with competitive inhibition by 1-butanol accurately described the reaction rate. acs.orgacs.org Kinetic studies on the synthesis of various fatty acid esters, including this compound, have shown that the reaction follows a Ping-Pong Bi-Bi mechanism with competitive inhibition by both substrates. science.gov Modeling of the esterification of oleic acid with butanol catalyzed by Candida rugosa lipase in a reversed micelle system has also been based on a Ping-Pong Bi-Bi mechanism, considering the inhibition by the acid. bas.bg

Optimization of Enzymatic Reaction Conditions (e.g., water activity, solvent systems)

The efficiency of enzymatic synthesis of this compound is profoundly influenced by the reaction environment, particularly the water activity (a_w) and the choice of solvent. Water is crucial for maintaining the catalytic conformation of lipases, but an excess can shift the reaction equilibrium towards hydrolysis, reducing the ester yield. mdpi.commdpi.com

Research using a lipolytic extract from Penicillium corylophilum demonstrated the critical role of the solvent and water content. researchgate.net The enzyme's stability was enhanced in hydrophobic solvents. researchgate.net When incubated in n-heptane with an initial water activity of 0.95, the lipolytic activity increased by 30%. researchgate.net The synthesis of n-butyl oleate was compared in different systems, revealing that a 100% yield could be achieved within 12 hours in AOT/n-heptane reverse micelles, specifically with a water content (W₀, defined as the molar ratio of water to surfactant) of 10. researchgate.net In a macro-heterogeneous system where the lyophilized enzyme was added directly to n-heptane, a 100% yield was also obtained, but over a longer period of 48 hours, at a much lower initial water activity of 0.11. researchgate.net

A comparative study using immobilized lipase from Rhizopus oryzae evaluated the synthesis in both n-hexane and a solvent-free system. researchgate.net In the n-hexane system, the highest conversion of 73% was achieved with 60 IU of immobilized lipase and substrate concentrations of 0.1 M for both oleic acid and butanol. researchgate.net This highlights that the optimal conditions are highly dependent on the specific enzyme and the reaction system employed. The presence of a polar substrate like butanol can lead to its accumulation in the aqueous microenvironment around the enzyme, potentially causing denaturation, an effect observed in the synthesis of this compound in n-hexane. researchgate.net

Table 1: Effect of Reaction Systems on this compound Synthesis

Enzyme SourceSystem TypeSolventKey ConditionYield/ConversionTime (h)Reference
Penicillium corylophilumReverse MicellesAOT/n-heptaneW₀ = 10100%12 researchgate.net
Penicillium corylophilumMacro-heterogeneousn-heptanea_w = 0.11100%48 researchgate.net
Rhizopus oryzae (immobilized)Organic Solventn-hexane0.1 M Substrates73%Not Specified researchgate.net
Rhizopus oryzae (immobilized)Solvent-FreeNone1:1 Molar RatioNot Specified (Optimal)30 researchgate.net

Whole-Cell Biocatalysis for this compound Production

Whole-cell biocatalysis, which utilizes entire microbial cells containing the desired enzymes, is an effective strategy for this compound production. ut.ac.irresearchgate.net This approach avoids costly and time-consuming enzyme extraction and purification processes. ajol.info The cells can be used in a free or immobilized state, with immobilization often enhancing stability and reusability. ut.ac.irnih.govresearchgate.net

Filamentous fungi are particularly well-suited for industrial applications as whole-cell biocatalysts due to their robust cell walls. ajol.info Species like Rhizopus oryzae and Penicillium corylophilum have been successfully employed for ester synthesis. ut.ac.irresearchgate.net

Rhizopus oryzae : This fungus is a prominent source of lipase and has been used extensively in whole-cell biocatalysis. researchgate.netajol.info In one study, R. oryzae cells were immobilized on a loofa sponge to act as a whole-cell biocatalyst for the synthesis of this compound from oleic acid and butanol in a hexane (B92381) solvent system. ut.ac.ir This immobilized system demonstrated effective ester production, achieving an 87% yield within 10 hours. ut.ac.ir The mycelium-bound lipases of R. oryzae have shown significant potential, and adding compounds like olive oil or oleic acid to the culture medium can enhance the methanolysis activity of the immobilized cells. nih.gov

Penicillium corylophilum : This species has been identified as a producer of lipase with high specific activity, making it a candidate for developing low-cost biocatalytic systems. A crude lipolytic extract from P. corylophilum has proven effective for synthesizing n-butyl-oleate in low-water systems, justifying further investigation into its use as a whole-cell catalyst for producing fine chemicals. researchgate.net

Table 2: Fungal Whole-Cell Systems for this compound Synthesis

Fungal SystemImmobilization SupportReaction SystemYieldTime (h)Reference
Rhizopus oryzaeLoofa Spongen-hexane87%10 ut.ac.ir
Penicillium corylophilum (lipolytic extract)None (in reverse micelles)AOT/n-heptane100%12

A study on this compound synthesis using loofa-immobilized Rhizopus oryzae investigated the influence of external mass transfer on activation energy. ut.ac.ir By analyzing the reaction at different temperatures, a non-linear Arrhenius plot was observed, indicating a shift between two controlling regimes:

Reaction-limited region (15-35°C): At lower temperatures, the reaction rate is primarily governed by the intrinsic kinetics of the enzyme. The activation energy (Ea) in this region was calculated to be 27 kJ/mol. ut.ac.ir

To minimize these limitations, process conditions such as impeller speed can be optimized; for instance, an agitation speed of 300 rpm was used in one study to reduce external mass transfer resistance. conicet.gov.ar The use of techniques like ultrasound can also improve mixing and prevent the formation of hydrophilic layers around the enzyme, thereby mitigating mass transfer constraints. mdpi.com

Table 3: Activation Energy in this compound Synthesis under Different Limiting Conditions

Limiting FactorTemperature Range (°C)Activation Energy (Ea) (kJ/mol)Reference
Reaction Kinetics15-3527 ut.ac.ir
Mass Transfer (Diffusion)>356.8 ut.ac.ir
Fungal Cell Systems (e.g., Rhizopus oryzae, Penicillium corylophilum)

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of this compound to develop more environmentally benign and efficient processes. researchgate.net Key strategies include the use of novel catalytic systems like ionic liquids and the implementation of solvent-free reaction conditions. mdpi.comresearchgate.netresearchgate.net

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible volatility, high thermal stability, and ability to dissolve a wide range of compounds. researchgate.netmdpi.com They can function as both the solvent and the catalyst in esterification reactions, simplifying the process and allowing for catalyst recycling. researchgate.netmdpi.com

Several studies have demonstrated the effective use of ILs in this compound synthesis. In one method, a combination of 1-octyl-3-methyl-imidazolium hydrogen sulfate (B86663) and 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) was used in a microemulsion system. chemicalbook.com This approach, involving oleic acid and n-butanol, resulted in a this compound yield of 95.2% after 8 hours at 100°C. chemicalbook.com

Another study employed a newly prepared triethylamine (B128534) citrate (B86180) ionic liquid as the catalyst. researchgate.net The optimal conditions for synthesizing n-butyl oleate were found to be a 1:1 molar ratio of oleic acid to n-butanol, a reaction time of 3 hours, a temperature of 140°C, and a catalyst dosage of 10%, which resulted in an esterification rate of approximately 60%. researchgate.netresearchgate.net The use of ILs can avoid the corrosion and pollution associated with traditional acid catalysts like sulfuric acid. researchgate.netchemicalbook.com

Table 4: this compound Synthesis Using Ionic Liquid Catalysts

Ionic Liquid(s)RoleTemp (°C)Time (h)Yield / RateReference
1-octyl-3-methyl-imidazolium hydrogen sulfate & [Bmim]BF₄Catalyst & Solvent100895.2% Yield chemicalbook.com
Triethylamine CitrateCatalyst1403~60% Esterification Rate researchgate.netresearchgate.net

The synthesis of this compound has been successfully demonstrated in solvent-free systems. A comparative study using immobilized lipase from Rhizopus oryzae identified the optimal conditions for a solvent-free reaction as using 60 IU of lipase and a 1:1 molar ratio of oleic acid to butanol. researchgate.net Research has also explored optimizing reaction parameters in solvent-free systems for the synthesis of various butyl-esters using commercial immobilized lipases like Novozym 435® and Lipozyme RM IM®. csic.es The elimination of organic solvents is a key step toward developing more sustainable and economically viable industrial processes for ester production. researchgate.net

Bio-based Feedstocks and Renewable Resources

The production of this compound is increasingly shifting towards sustainable practices, with a strong emphasis on utilizing bio-based feedstocks and renewable resources. This approach aligns with the principles of a bio-based economy by reducing reliance on fossil fuels and turning waste materials into valuable chemicals. google.comuni-pannon.hu Research focuses on the enzymatic and chemical conversion of renewable raw materials, such as vegetable oils, animal fats, and bio-derived alcohols, into this compound. acs.orgresearchgate.net

The primary feedstocks for this compound synthesis are oleic acid and butanol. Oleic acid is abundantly found in nature as a primary component of triglycerides in various vegetable oils, including olive oil, palm oil, peanut oil, and sunflower oil. atamanchemicals.comums.ac.id It can be obtained through the hydrolysis of these oils. atamanchemicals.com Similarly, butanol can be produced through the fermentation of biomass, earning it the name "bio-butanol". acs.orgktu.lt The use of these renewable materials positions this compound as a key product in the manufacturing of biolubricants, biofuels, and green plasticizers. researchgate.netftb.com.hr

A significant area of research involves the use of waste and low-cost feedstocks. Waste cooking oils, non-edible oils like Jatropha, and fatty wastes from industries such as leather processing are being explored as sources of fatty acids. acs.orgmdpi.comjree.ir For instance, a process has been developed to produce high-purity this compound from waste fatty acids generated during the refining of edible rape oil. google.com This method not only prevents waste oil from re-entering the food chain but also reduces production costs by 20-30% compared to using pure oleic acid. google.com

Another innovative approach is the utilization of fusel oil, a by-product from distilleries, as a source of bio-alcohols. uni-pannon.huftb.com.hr Fusel oil is a mixture of alcohols like ethanol, n-propanol, i-butanol, and isoamyl alcohol. uni-pannon.huftb.com.hr Its use in the esterification of oleic acid provides a sustainable route to producing a mixture of oleate esters, including this compound, which are valuable as biolubricants. uni-pannon.hunih.gov

Enzymatic catalysis, particularly with lipases, is a cornerstone of green synthesis for this compound from renewable resources. acs.orgftb.com.hr Lipases are effective biocatalysts for both the esterification of free fatty acids and the transesterification of triglycerides. acs.org This method avoids the harsh conditions and by-products associated with traditional chemical catalysis. google.comftb.com.hr Research has demonstrated high yields using various immobilized lipases under optimized conditions. For example, using the immobilized lipase Novozym 435, a 91% conversion of oleic acid and butanol was achieved in a solvent-free system. scientific.netresearchgate.net In another study, Pseudomonas cepacia lipase showed 100% conversion of triolein (B1671897) and butanol to this compound within 6 hours. nih.gov

The following tables summarize key research findings on the synthesis of this compound from various bio-based feedstocks using different catalytic systems.

Enzymatic Synthesis of this compound from Bio-based Feedstocks

FeedstocksCatalystKey Reaction ConditionsConversion/YieldReference
Oleic Acid, 1-ButanolFree Rhizomucor miehei lipase (RML) in a microreactor30 °C, 30 min residence time96-98% yield acs.org
Oleic Acid, Bio-butanolImmobilized lipase (Novozym 435)45 °C, 12 hours, 1:2 oleic acid to alcohol molar ratio91.0% conversion scientific.netresearchgate.net
Triolein, ButanolImmobilized Pseudomonas cepacia lipaseOptimized conditions, 6 hours100% conversion nih.gov
Rapeseed Oil, n-ButanolLipozyme TL IM40 °C, 6 hours, 1:6 oil to n-butanol molar ratio, 13% catalyst~60% yield ktu.lt
Oleic Acid, n-ButanolTriethylamine citrate (ionic liquid)140 °C, 3 hours, 1:1 molar ratio, 10% catalyst~60% esterification rate researchgate.net
Fusel Oil, Oleic AcidEnzyme catalysis in ionic liquid (B[mim]PF6)Optimized parametersHigher yield compared to solvent-free systems uni-pannon.hu

Chemical Synthesis of this compound from Renewable Resources

FeedstockCatalystKey Reaction ConditionsYield/PurityReference
Waste Rape Oil Fatty Acid, ButanolMetatitanic acid four isopropyl ester140-160 °C, 5-6 hoursEster content ≥99.5% google.com
Oleic Acid, ButanolH₂SO₄ (Sulfuric Acid)80 °C, 6 hours, 1:6 oleic acid to butanol molar ratio92.3 ± 0.2% yield researchgate.netufv.br

Mechanistic Studies and Reaction Pathways of Butyl Oleate

This section delves into the fundamental chemical processes involved in the synthesis and degradation of butyl oleate (B1233923), a fatty acid ester. The discussion is centered on the mechanistic pathways of its formation through esterification and its subsequent breakdown via autoxidation.

Research on Functional Derivatives and Modified Butyl Oleate

Sulfated Butyl Oleate (B1233923) and Its Properties

Sulfated butyl oleate is a significant anionic surfactant derived from the chemical modification of this compound. The addition of a sulfate (B86663) group dramatically alters the molecule's polarity, imparting enhanced water solubility and surface-active properties.

The synthesis of sulfated this compound, also referred to as sulfonated this compound, typically involves the esterification of oleic acid with butanol, followed by a sulfation step. ontosight.ai A common method for sulfation is the reaction of this compound with a sulfating agent like sulfur trioxide, which is subsequently neutralized, often with sodium hydroxide (B78521), to produce the sodium salt of this compound sulfate. ontosight.ai

The resulting chemical structure incorporates the hydrophobic oleate tail and a hydrophilic sulfate head group, which is characteristic of surfactant molecules. ontosight.ai The presence of the butyl group is attached to the oleic acid moiety, which is then sulfated. ontosight.ai Structural confirmation and characterization of the synthesized product are typically performed using analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and chromatography to verify the structure and assess purity. ontosight.ai

Table 1: Synthesis and Characterization of Sodium this compound Sulfate

Parameter Description Source(s)
Precursors This compound (from oleic acid and butanol). ontosight.ai
Reaction Steps 1. Reaction of this compound with sulfur trioxide.2. Neutralization with sodium hydroxide. ontosight.ai
Product Sodium this compound Sulfate (Anionic Surfactant). ontosight.aivicchem.com
Structural Features Hydrophobic oleate tail and a hydrophilic sulfate head group. ontosight.ai
Characterization FTIR, NMR, Chromatography. ontosight.ai

Sulfated this compound is recognized as an anionic surfactant with potent solvency and emulsifying capabilities. vicchem.com Its amphiphilic nature allows it to reduce the surface tension at the interface between oil and water, facilitating the formation of stable emulsions. ontosight.ai This property makes it highly effective in degreasing formulations, where it can solubilize oils and greases. vicchem.com

It is readily dispersible in water and is compatible with a wide array of materials over a broad pH range. vicchem.combarentz-na.com The surfactant properties are utilized in various industrial and commercial products, including detergents, cleaners, and cosmetics like shampoos and lotions, where it aids in cleansing and mixing oil- and water-based ingredients. ontosight.aivicchem.comatamankimya.com In pharmaceuticals, it can act as an excipient to improve the solubility of poorly soluble drugs. ontosight.aiontosight.ai

Table 2: Properties and Applications of Sulfated this compound

Property Description Applications Source(s)
Surfactant Type Anionic.Detergents, Cleaners, Metalworking fluids. vicchem.comatamankimya.com
Solvency Excellent solvency powers, particularly for greases.Degreaser bases. vicchem.com
Emulsification Provides effective emulsification for a variety of oils.Cosmetics, Personal care products, Industrial formulations. ontosight.aiontosight.aivicchem.com
Wetting & Dispersing Acts as an effective wetting and dispersing aid.Textiles, Coatings. barentz-na.comatamankimya.com
Compatibility Stable over a wide pH range and compatible with many materials.Multi-purpose formulations. vicchem.com

Synthesis and Structural Characterization

Polymeric Derivatives and Bio-based Materials

The imperative to develop sustainable materials from renewable resources has driven research into using this compound and its precursor, oleic acid, as building blocks for bio-based polymers. researchgate.net Its long hydrocarbon chain can be incorporated into polymer backbones or as side chains to impart specific properties like flexibility and hydrophobicity.

This compound, or more commonly its oleic acid precursor, can be chemically modified to introduce polymerizable groups, such as acrylic functionalities. mdpi.com These bio-based monomers can then be copolymerized with conventional petrochemical-based monomers like butyl acrylate (B77674) and methyl methacrylate (B99206) through processes such as emulsion polymerization. researchgate.netmdpi.com

A specific area of research has been the development of poly(butyl acrylate-co-oleic acid) as a bio-based polymeric dispersant. researchgate.net This type of dispersant is synthesized by copolymerizing butyl acrylate with an oleic acid-containing monomer. researchgate.net

In one study, the dispersant was synthesized via conventional radical polymerization and was characterized using FTIR, ¹H-NMR, gel permeation chromatography (GPC), and thermogravimetric analysis (TGA). researchgate.net The research found that the carboxyl group from the oleic acid component serves as an effective anchoring group for pigments, facilitating strong adsorption onto the pigment surface. The long hydrocarbon chain provides excellent steric stability, preventing the re-agglomeration of pigment particles. researchgate.net When tested, this fatty acid-based polymeric dispersant was effective at dispersing titanium dioxide (TiO₂) and produced coatings with good optical properties and gloss retention, demonstrating its potential as a sustainable alternative to purely petrochemical-based dispersants. researchgate.net

Table 3: Research Findings on Poly(butyl acrylate-co-oleic acid) Dispersant

Parameter Finding / Method Significance Source(s)
Synthesis Conventional radical polymerization of butyl acrylate and oleic acid-based monomer.Creates a bio-based dispersant, reducing petrochemical reliance. researchgate.net
Characterization FTIR, ¹H-NMR, GPC, TGA.Confirms the polymer structure and thermal stability. researchgate.net
Pigment Anchoring The carboxyl group (-COOH) from oleic acid acts as the pigment anchoring group.Promotes strong orientation and adsorption on the pigment surface. researchgate.net
Stabilization The long alkyl side chain from oleic acid provides steric stabilization.Prevents pigment agglomeration and ensures dispersion stability. researchgate.net
Performance Effectively dispersed TiO₂; produced coatings with good gloss and optical properties.Demonstrates viability as a high-performance, bio-based additive. researchgate.net

This compound as a Monomer or Component in Bio-based Polymers

Nonionic Surfactants from Alkyl Oleate Epoxides

An innovative route to creating novel, bio-based nonionic surfactants involves the chemical modification of the double bond in alkyl oleates, including this compound. This process utilizes epoxide chemistry to introduce a hydrophilic segment into the molecule. acs.orgyork.ac.uk

The synthesis is typically a three-step process:

Transesterification : Methyl oleate is first transesterified with various alcohols (such as ethanol (B145695), butanol, or octanol) to produce a range of alkyl oleates. whiterose.ac.ukacs.org

Epoxidation : The double bond within the alkyl oleate chain is then epoxidized, commonly using an oxidant like hydrogen peroxide (H₂O₂) in the presence of a catalyst. This step converts the alkene into an epoxide ring. whiterose.ac.ukacs.org

Ring-Opening : The final step is the ring-opening of the epoxide with poly(ethylene glycols) (PEGs) of varying chain lengths. This reaction is often conducted using a solventless, heterogeneously catalyzed process and results in the attachment of the hydrophilic PEG chain to the hydrophobic oleate backbone, forming the nonionic surfactant. acs.orgyork.ac.ukwhiterose.ac.uk

This method is considered environmentally benign and highly atom-efficient, affording high yields of the target surfactant with minimal side products. acs.orgyork.ac.uk The resulting surfactants exhibit low critical micelle concentrations (CMC), and their properties can be tuned by varying the length of both the alkyl oleate chain and the PEG chain. acs.orgyork.ac.uk Based on calculated hydrophilic-lipophilic balance (HLB) values, these surfactants have potential applications as oil-in-water emulsifiers, detergents, solubilizers, and wetting agents. acs.orgyork.ac.uk

Analytical Methodologies in Butyl Oleate Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and functional group analysis of butyl oleate (B1233923), as well as for monitoring the progress of its synthesis.

Mass Spectrometry (GC-MS, MS-MS) for Identification and Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for identifying and assessing the purity of butyl oleate. researchgate.netacs.org In this method, the sample is first separated into its components by gas chromatography, and then each component is analyzed by mass spectrometry. researchgate.net The mass spectrometer provides information about the mass-to-charge ratio of the ions, which allows for the determination of the molecular weight and elemental composition of the compound. nih.gov

For this compound, GC-MS analysis can confirm its formation, with a reported retention time of 20.508 minutes in one study. researchgate.net The mass spectrum of this compound shows characteristic fragmentation patterns that aid in its identification. nih.gov Tandem mass spectrometry (MS-MS) can provide even more detailed structural information by fragmenting specific ions from the initial mass spectrum. nih.gov The purity of this compound can be determined by analyzing the relative peak areas in the gas chromatogram. acmechem.comgoogle.com

Key data from mass spectrometry analysis of this compound includes:

Molecular Weight: 338.6 g/mol nih.gov

Molecular Formula: C22H42O2 nih.gov

Fourier Transform Infrared Spectroscopy (FT-IR) for Reaction Monitoring

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to monitor the progress of the esterification reaction that produces this compound. ufn.edu.br This method works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present. rsc.org

During the synthesis of this compound from oleic acid and butanol, FT-IR spectroscopy can track the disappearance of the characteristic broad O-H stretching band of the carboxylic acid in oleic acid (around 3000 cm⁻¹) and the appearance of the C-O stretching band of the ester group in this compound (around 1170 cm⁻¹). rsc.orgacs.org The carbonyl (C=O) stretching band also shifts from approximately 1710 cm⁻¹ in the carboxylic acid to around 1740 cm⁻¹ in the ester. ufn.edu.brrsc.org This shift provides a clear indication of the conversion of the reactant to the product. ufn.edu.br The technique's advantages include its speed, ease of use, and the minimal sample preparation required. ufn.edu.br

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from the reaction mixture and for quantifying the conversion of reactants and the yield of the product.

High-Performance Liquid Chromatography (HPLC) for Conversion and Yield Determination

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the conversion of oleic acid and the yield of this compound. irjet.netslideshare.net In a typical setup, an Agilent Technologies HPLC system equipped with a degasser, quaternary pump, and a wavelength detector can be used. irjet.netslideshare.net The separation is often performed on a C18 column with a mobile phase such as acetonitrile (B52724) at a flow rate of 1.0 ml/min. irjet.netslideshare.net Detection is commonly carried out at a wavelength of 205 nm. irjet.netslideshare.net

By comparing the chromatograms of the reaction mixture with those of pure standards of oleic acid and this compound, the concentration of each component can be determined based on their retention times and peak areas. irjet.netslideshare.net This allows for the calculation of the percentage conversion of oleic acid into this compound. irjet.netslideshare.net For instance, the conversion can be calculated using the initial and final concentrations of oleic acid determined from the HPLC data. irjet.net

Gas Chromatography (GC)

Gas Chromatography (GC) with a flame ionization detector (FID) is another widely used technique for the analysis of this compound. koreascience.kracs.org It is particularly useful for separating fatty acid esters. atamanchemicals.com In some cases, derivatization of fatty acids to their butyl esters is performed to improve separation and quantification, especially for short-chain fatty acids. aocs.org

For the analysis of this compound, a nonpolar capillary column, such as one coated with 65% phenyl and 35% methyl silicone gum, can be employed. koreascience.kr The GC method allows for the separation of this compound from other components in a mixture, such as unreacted oleic acid or byproducts. researchgate.net The retention time of this compound in a GC system is a key parameter for its identification. nih.gov For example, the GC retention index of this compound on an SE-30 or OV-1 column has been reported. nih.gov The yield of this compound in a reaction can also be quantified using GC by comparing the peak area of the product to that of an internal standard. researchgate.net

Titrimetric Methods for Acid Content Analysis

Titrimetric methods, specifically acid-base titrations, are employed to determine the acid value of the reaction mixture, which is a measure of the remaining unreacted oleic acid. irjet.netslideshare.netfssai.gov.in This method is crucial for calculating the conversion rate of the esterification reaction. acs.org

The procedure typically involves taking a sample from the reaction mixture and titrating it with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), using an indicator like phenolphthalein. irjet.netslideshare.net The endpoint of the titration, indicated by a color change, signifies the neutralization of the free fatty acids. fssai.gov.in The acid value is defined as the milligrams of potassium hydroxide (KOH) required to neutralize the free fatty acids in one gram of the sample. fssai.gov.in

The conversion of oleic acid can be calculated from the initial and final acid values of the reaction mixture. irjet.net For example, in the synthesis of this compound, samples can be periodically removed from the reactor and titrated with 0.5N NaOH to monitor the decrease in oleic acid content over time. irjet.netslideshare.net

Environmental and Sustainability Research

Biodegradability and Eco-toxicity Studies

Butyl oleate (B1233923) is recognized for its favorable environmental characteristics, particularly its ready biodegradability and low toxicity profile. acmechem.com These attributes make it a desirable component in formulations where environmental release is a possibility.

The environmental fate of butyl oleate is largely dictated by its susceptibility to biodegradation. Studies have shown that as an oleate, it can be degraded by microorganisms. For instance, research on various oleates, including this compound, demonstrated their biodegradation by Pseudomonas aeruginosa. tdl.org While specific data on the persistence of this compound in soil and water is not extensively detailed in the provided results, its low water solubility and low vapor pressure suggest limited mobility in aquatic environments. apolloscientific.co.ukscbt.com The primary pathway for its environmental breakdown is expected to be microbial action. tdl.org Safety data sheets indicate that while there is no specific data available for persistence and degradability, it is expected to have low mobility in soil. apolloscientific.co.ukechemi.com

The sulfated form of this compound is also noted to be generally biodegradable, though its specific environmental impact is subject to ongoing research. ontosight.ai

The ecotoxicological profile of this compound indicates a low level of harm to aquatic organisms. Safety data sheets for this compound often state that there is no available data on its toxicity to fish, daphnia, and other aquatic invertebrates, or algae. echemi.comchemicalbook.com However, one assessment suggests a high probability that the product is not acutely harmful to aquatic organisms. basf.com Another source indicates low bioaccumulation potential. apolloscientific.co.uk This low toxicity is a significant advantage, especially in applications like lubricants and personal care products where accidental release into waterways can occur. acmechem.com

It is important to note that while this compound itself has low toxicity, the broader class of plasticizers, which can include related compounds, has been studied for its effects on aquatic life, with toxicity varying significantly depending on the specific chemical and organism. researchgate.net

Environmental Fate and Pathways

Green Chemistry Principles in this compound Production

The synthesis of this compound is increasingly being guided by the principles of green chemistry, which aim to make chemical processes more environmentally friendly. researchgate.net This includes the use of renewable feedstocks, the reduction of hazardous substances, and the development of efficient, recyclable catalysts.

Traditional esterification processes for producing this compound often rely on strong mineral acids like sulfuric acid as catalysts. chemicalbook.comirjet.net These catalysts are corrosive and generate significant waste during neutralization and separation steps. researchgate.net The move towards greener alternatives focuses on eliminating these hazardous substances. Enzymatic synthesis using lipases, for example, offers a milder and more selective route, reducing the production of byproducts and wastewater. acs.org

One innovative approach involves using waste oils from rape oil refining as a raw material, which not only utilizes a waste stream but also lowers production costs and avoids the need for alkali neutralization, thus preventing wastewater discharge. google.com This method turns waste into a valuable product, a key concept in a circular economy. google.com

A significant area of research in green this compound production is the development of solid, reusable catalysts to replace homogeneous acid catalysts.

Ionic Liquids: Ionic liquids are considered green solvents and catalysts due to their low volatility, thermal stability, and recyclability. researchgate.netcmu.ac.th Various ionic liquids have been successfully used to catalyze the synthesis of this compound. For instance, triethylamine (B128534) citrate (B86180) ionic liquid has been shown to be an effective and recyclable catalyst, offering a simple production process with high catalytic yield and no pollution. researchgate.netdntb.gov.ua Other research has explored the use of 1-octyl-3-methyl-imidazolium hydrogen sulfate (B86663) and 1-butyl-3-methylimidazolium tetrafluoroborate (B81430), achieving high yields of this compound. chemicalbook.com Pyrrolidonium-based ionic liquids have also been investigated as effective catalysts for esterification. cmu.ac.th

Phosphotungstates: Heteropolyacids like phosphotungstates are another class of efficient and recyclable solid acid catalysts. A codoped phosphotungstate catalyst (QA₀.₅Ti₀.₅H₀.₅PW) demonstrated a high esterification rate of 99% under optimized conditions. acs.orgnih.govnih.govacs.org This catalyst showed good reusability, maintaining a high conversion rate even after eight runs. nih.govnih.gov The catalyst can be easily separated by filtration and reused, minimizing waste. acs.org Bismuth phosphotungstate has also been studied as a catalyst, achieving a 90.05% yield in the esterification of oleic acid with n-butanol. lnpu.edu.cn

The reusability of these advanced catalysts is a key advantage, as demonstrated in the table below based on research findings.

Catalyst TypeReusabilityEsterification Rate After Multiple Runs
QA₀.₅Ti₀.₅H₀.₅PW (Phosphotungstate)Good90.1% after the 8th run nih.govnih.gov
Triethylamine Citrate (Ionic Liquid)RecyclableCan be recycled with high catalytic yield researchgate.netdntb.gov.ua
[C3SO3Hnhp]HSO4 (Ionic Liquid)HighMaintained high activity after 5 cycles cmu.ac.th

Reduction of Hazardous Substances and Waste

Bio-based Economy and Sustainable Production

The production and use of this compound are well-aligned with the principles of a bio-based economy, which emphasizes the use of renewable biological resources to produce food, energy, and industrial goods. ieabioenergy.com this compound is derived from oleic acid, a fatty acid found in vegetable oils, and butanol, which can be produced through the fermentation of biomass. acs.orgfrontiersin.org This positions this compound as a sustainable and renewable alternative to petroleum-derived chemicals. archivemarketresearch.comdatainsightsmarket.com

The demand for bio-based products is growing, driven by consumer awareness and regulations on harmful chemicals. archivemarketresearch.com Research is focused on optimizing the production of this compound from these renewable feedstocks. This includes the enzymatic synthesis of this compound, which is considered a greener alternative to conventional chemical processes. acs.org The integration of this compound production with other bio-based processes, such as ABE (acetone-butanol-ethanol) fermentation, is being explored to create more efficient and economically viable biorefinery systems. researchgate.net The use of oleochemicals like this compound is a key part of the transition away from a fossil fuel-based economy. frontiersin.orgresearchgate.net

Utilizing Renewable Feedstocks

The production of this compound is increasingly shifting towards the use of renewable feedstocks, driven by the principles of green chemistry and the concept of biorefining. This approach aims to reduce reliance on fossil fuels and utilize waste or by-products from other industries, contributing to a circular economy. rsc.org Research has focused on various non-edible and waste-based sources for obtaining the necessary precursors, primarily oleic acid and butanol.

One prominent renewable source is the fatty acid derived from waste oils. For instance, a process has been developed that uses waste oil from edible rape oil refining or other low-grade rape oils. google.com This method involves a medium-pressure hydrolysis of the oil to produce crude rape oil fatty acid, which is then esterified with butanol. google.com This comprehensive utilization of waste oil can lower the production cost of this compound by 20-30% compared to using pure oleic acid. google.com

Another significant renewable feedstock is fusel oil, a by-product from distilleries. uni-pannon.huftb.com.hr Fusel oil is a mixture of alcohols, primarily isoamyl alcohol, but also contains ethanol (B145695), n-propanol, and i-butanol. uni-pannon.huftb.com.hr This waste stream can be used as the alcohol source in the esterification reaction with oleic acid. uni-pannon.hunih.gov Enzymatic esterification using lipases has been successfully employed to produce oleate esters from fusel oil, creating a value-added product, often termed a "biolubricant," from an industrial by-product. uni-pannon.huresearchgate.net The use of fusel oil is advantageous as it repurposes a waste material and the resulting esters can enhance the low-temperature properties of biodiesel mixtures. nih.gov

Lignocellulosic agricultural by-products are also being explored for creating catalysts used in this compound synthesis. A carbon-based solid acid catalyst has been developed from groundnut husk. ajol.info This involves pyrolyzing the biomass and then sulphonating it to create an effective and sustainable catalyst for the esterification of oleic acid with butanol. ajol.info This approach not only utilizes agricultural waste but also provides a cost-effective and eco-friendly alternative to conventional catalysts. ajol.info In one study, this sulphonated biochar catalyst achieved an 86.4% conversion rate for oleic acid to this compound. ajol.info

The overarching goal of using these feedstocks is to integrate chemical production into a biorefinery model, where value is maximized from biomass. conicet.gov.ar These renewable resources are often already functionalized, which can reduce the number of synthesis steps compared to starting from petrochemicals, thereby minimizing waste generation.

Table 1: Examples of Renewable Feedstocks for this compound Production

Process Intensification in Biorefineries

Process intensification involves developing innovative methods and equipment to achieve dramatic improvements in chemical manufacturing and processing. irjet.net In the context of biorefineries, these strategies are applied to the synthesis of this compound to enhance efficiency, reduce costs, and minimize environmental impact. wcce11.org Key technologies include reactive distillation, ultrasound-assisted synthesis, and microwave-assisted synthesis.

Reactive Distillation (RD)

Reactive distillation is a prime example of process intensification where the chemical reaction and separation occur simultaneously within a single unit. irjet.netirjet.net This technique is particularly effective for equilibrium-limited reactions like esterification, as the continuous removal of a product (typically water) from the reaction zone shifts the equilibrium, driving the reaction towards higher conversion. irjet.netslideshare.net For this compound production from oleic acid and n-butanol, RD offers several advantages over conventional batch reactors:

Increased Conversion: Conversion rates approaching 100% can be achieved. irjet.netslideshare.net

Improved Selectivity: By continuously removing products, the formation of by-products is minimized. slideshare.net

Reduced Costs: Combining reaction and separation into one vessel reduces capital investment and operational costs. irjet.netirjet.net

Energy Integration: The heat generated by the exothermic reaction can be used for distillation, leading to energy savings. slideshare.net

Simulations and experimental work using catalysts like Amberlyst-15 have demonstrated the feasibility and benefits of RD for this compound synthesis. irjet.netslideshare.net

Ultrasound-Assisted Synthesis

The application of ultrasonic irradiation is another method for intensifying the esterification process. biointerfaceresearch.com Ultrasound influences the rate of chemical reactions through acoustic cavitation—the formation, growth, and collapse of microbubbles in the liquid medium. biointerfaceresearch.comsemanticscholar.org This process generates localized high temperatures and pressures, enhancing mass transfer and accelerating the reaction rate. semanticscholar.orgjst.go.jp

Research comparing conventional synthesis with ultrasound-assisted methods for producing t-butyl oleate has shown significant advantages for the latter:

Reduced Reaction Time: The reaction time can be shortened dramatically. For instance, yields comparable to or higher than those from a 120-minute conventional reaction can be achieved in just 15 minutes with ultrasound. biointerfaceresearch.com

Milder Conditions: The process can be carried out at room temperature, whereas conventional methods often require heating to 67-70°C, thus saving energy. biointerfaceresearch.com

Increased Yield: The yield of t-butyl oleate can be increased by 2-10% compared to conventional methods. biointerfaceresearch.com

Microwave-Assisted Synthesis

Microwave irradiation is a green chemistry tool that can significantly speed up chemical reactions. acs.org Unlike conventional heating, microwaves heat the reaction mixture directly and selectively by interacting with polar molecules, leading to rapid temperature increases and accelerated reaction rates. acs.orgasianpubs.org In the enzymatic synthesis of esters like this compound, microwave assistance can lead to high conversion rates in significantly shorter times. For example, in the synthesis of cetyl oleate, a similar long-chain ester, 97.5% conversion was achieved within 20 minutes. acs.org However, care must be taken as excessive microwave power can lead to thermal denaturation of the enzyme catalyst. acs.org

Table 2: Comparison of Process Intensification Techniques for Oleate Ester Synthesis

Advanced Applications in Research Domains

Biomedical and Pharmaceutical Research

In the biomedical and pharmaceutical sectors, butyl oleate (B1233923) is investigated for its role in enhancing drug delivery and as a key component in various formulations.

Butyl oleate is recognized as a percutaneous absorption enhancer, capable of facilitating the transport of various drugs through the skin barrier. atamanchemicals.com Its function in this capacity is crucial for the development of effective transdermal drug delivery systems.

The primary mechanism by which this compound enhances skin penetration is through its interaction with the lipids of the stratum corneum, the outermost layer of the epidermis. atamanchemicals.com The oleic acid component of the ester plays a critical role in this process. It disrupts the highly ordered, lamellar structure of the intercellular lipids, which are composed of ceramides, cholesterol, and fatty acids. researchgate.netjst.go.jpresearchgate.net This disruption leads to a fluidization of the lipid matrix, essentially making the barrier more permeable. researchgate.netscielo.br By altering the lipid organization, this compound creates pathways that allow drug molecules to permeate the skin more easily. atamanchemicals.com Studies on oleic acid, its parent fatty acid, show it can extract endogenous membrane components, promoting phase separation and creating more permeable, oleic acid-rich domains within the stratum corneum. researchgate.net

A direct consequence of its effect on the stratum corneum is the enhanced bioavailability of topically applied drugs. Research has demonstrated that this compound can significantly increase the permeation and bioavailability of several active pharmaceutical ingredients. atamanchemicals.com For instance, it has been shown to increase the bioavailability of corticoids such as betamethasone (B1666872) 17-benzoate and betamethasone 17-valerate. atamanchemicals.com Similarly, its efficacy has been noted in enhancing the percutaneous absorption of the non-steroidal anti-inflammatory drug (NSAID) ketorolac. atamanchemicals.comgoogle.comgoogle.com Other drugs whose skin permeation is improved by this compound include metronidazole, hydrocortisone, progesterone, and estradiol. atamanchemicals.com

Drug ClassSpecific Drug ExamplesReference
CorticoidsBetamethasone 17-benzoate, Betamethasone 17-valerate, Hydrocortisone atamanchemicals.com
NSAIDsKetorolac atamanchemicals.com
AntibioticsMetronidazole atamanchemicals.com
HormonesProgesterone, Estradiol atamanchemicals.com

Beyond its role as a penetration enhancer, this compound is utilized in pharmaceutical development as an excipient. atamanchemicals.comontosight.ai Its biocompatibility and physicochemical properties make it a valuable component in various dosage forms. archivemarketresearch.com It functions as a solvent and a solubilizing agent, which can enhance the stability and bioavailability of active ingredients. atamanchemicals.comontosight.ai For example, it is used as an emulsifying or solubilizing agent in aerosol products and as a component in lotions and creams. atamanchemicals.com Its sulfated derivative, sodium this compound sulfate (B86663), may also be used as an excipient where surfactant properties are needed to aid in the solubilization and delivery of active compounds. ontosight.ai

In the context of life science research, this compound is classified as a biochemical reagent. medchemexpress.cominvivochem.commedchemexpress.com It can be used as a biological material or organic compound for various research purposes. medchemexpress.cominvivochem.com For example, scientists have used oleic acid, the precursor to this compound, to create fatty liver simulations in laboratory cell cultures to test the efficacy of potential antioxidant therapies. atamanchemicals.com Its availability for laboratory use facilitates a wide range of biomedical research activities. ottokemi.com

Interaction with Stratum Corneum Lipid Structure

Pharmaceutical Excipient Development

Materials Science and Engineering

The applications of this compound extend into the realm of materials science and engineering, where it is valued for its properties as a plasticizer, lubricant, and hydrophobic agent.

It is widely used as a plasticizer for various polymers, including polyvinyl chloride (PVC), polyvinyl butyral (PVB), polyvinyl acetate (B1210297) (PVAc), polystyrene (PS), and cellulosics. atamanchemicals.com When added to natural and synthetic rubbers, it imparts good low-temperature flexibility and resistance to heat, sunlight, and water. acmechem.com

In industrial processes, this compound serves as a lubricant in rolling oils and as a component in textile spin finishes and coning oils. atamanchemicals.com Its hydrophobic nature is exploited in the formulation of water-resisting agents, waterproofing compounds, and integrally waterproofed concrete. atamanchemicals.comgoogle.com In specific concrete formulations, a mixture of this compound and butyl stearate (B1226849) is used as a non-air-entraining hydrophobic material to enhance water repellency. google.com

A more advanced application involves the polymerization of rice bran oil with this compound, followed by sulfurization. ontosight.ai This process creates a polymer with improved thermal stability, lubricity, and wear resistance, suitable for use in industrial lubricants and greases. ontosight.ai Furthermore, this compound has been used in the fabrication of nanoporous anatase TiO2 (titanium dioxide) mesocrystals, demonstrating its utility in the controlled synthesis of advanced nanomaterials.

Application AreaSpecific UseRelevant PropertiesReference
Polymers & PlasticsPlasticizer for PVC, PVB, PS, Natural & Synthetic RubberImproves flexibility, heat/water resistance atamanchemicals.comacmechem.com
Industrial LubricantsComponent in rolling oils, textile spin finishesLubricity, thermal stability atamanchemicals.comontosight.ai
Coatings & PolishesSolvent, water-resisting agentSolvency, hydrophobicity atamanchemicals.com
Construction MaterialsHydrophobic admixture for waterproof concreteHydrophobicity, non-air-entraining google.com
Nanomaterials SynthesisFabrication of nanoporous TiO2 mesocrystalsChemical reactant/template

Plasticizer Research for Polymer Systems (e.g., PVC)

This compound is actively researched and utilized as a plasticizer, particularly for polyvinyl chloride (PVC) and other polymer systems like polyvinyl butyral (PVB), polyvinyl acetate (PVAc), and polystyrene (PS). acmesynthetic.comatamanchemicals.com Its function is to enhance the flexibility, elasticity, and processability of these materials. riverlandtrading.com Research in this area focuses on its ability to lower the glass transition temperature of polymers, making them more pliable and durable. riverlandtrading.com Studies have shown that this compound imparts good low-temperature flexibility as well as resistance to heat, sunlight, and water in the polymer matrix. acmesynthetic.comacmechem.com This makes it a valuable component in the manufacturing of coatings, polishes, and various rubber products. berg-schmidt.comatamanchemicals.com

Lubricant and Biolubricant Research

The inherent lubricity of this compound makes it a key subject of research in the development of lubricants and, more specifically, environmentally friendly biolubricants. riverlandtrading.comberg-schmidt.com As a fatty acid ester derived from natural oils, it is recognized for its high lubricity, low volatility, and biodegradability. vicchem.com The push to replace petroleum-based lubricants has spurred investigations into vegetable oil-based materials like this compound. iastate.edu Research aims to optimize its performance characteristics, such as viscosity and thermal stability, for various applications. iastate.edumdpi.com

Table 1: Investigated Properties of this compound in Lubricant Research

Property Description Research Focus
Viscosity A measure of a fluid's resistance to flow. Optimizing for specific temperature ranges and applications. iastate.edu
Melting Point The temperature at which it changes from a solid to a liquid. Achieving low melting points for cold-weather performance. iastate.edu
Oxidative Stability Resistance to degradation due to reaction with oxygen. Improving stability for longer lubricant life. vicchem.commdpi.com
Lubricity The ability to reduce friction between moving surfaces. Enhancing wear protection and efficiency. vicchem.comiastate.edu

In the field of metalworking, this compound is incorporated into fluid formulations to act as a lubricant and anti-wear additive. riverlandtrading.com Its application in machining, cutting, and forming operations helps to minimize friction between the tool and the workpiece. riverlandtrading.com Research in this domain concentrates on how its presence in metalworking fluids can lead to improved tool lifespan and a better surface finish on the machined metal parts. riverlandtrading.com Furthermore, its role as a corrosion inhibitor and a base for degreasers is also being explored. vicchem.com

Boundary lubrication is a critical regime where the lubricating film is extremely thin, leading to a higher risk of surface-to-surface contact. Studies on this compound's performance under these conditions are crucial for applications involving high loads and low speeds. Research has investigated the tribological properties of various fatty acid esters, including oleates, to understand their ability to form protective films on metal surfaces. iastate.edu The polar nature of the ester group in this compound promotes adhesion to metal surfaces, creating a boundary film that can reduce wear. Studies have explored how factors like chemical structure and molecular packing of oleate esters influence their lubricity and friction-reducing capabilities. iastate.edu

Formulation in Metalworking Fluids

Bio-based Solvents and Their Research Applications

With a growing emphasis on sustainability, this compound is being investigated as a bio-based solvent. berg-schmidt.comrsc.org Derived from natural and renewable sources like canola or olive oil, it presents a low-toxicity and biodegradable alternative to traditional petroleum-derived solvents. vicchem.comatamanchemicals.com Its excellent solvency powers allow it to be formulated with a wide range of oils and surfactants. vicchem.comacmesynthetic.com Research is focused on its application in environmentally friendly cleaning products, degreasers, and as a carrier in various formulations. riverlandtrading.com Recent computational and experimental studies have evaluated its effectiveness in extraction processes from aqueous solutions, highlighting the potential for bio-based solvents in the chemical and pharmaceutical industries. rsc.org

Emulsifiers and Surfactants in Advanced Formulations

This compound and its derivatives are utilized as emulsifiers and surfactants in a variety of advanced industrial formulations. riverlandtrading.comatamanchemicals.com It can act as an emulsifying agent, facilitating the uniform dispersion of immiscible liquids. riverlandtrading.com Sulfonated this compound, for instance, is an anionic surfactant with excellent solvency and emulsification properties, making it suitable for use in degreasers, detergents, and cleaners. vicchem.com Research in this area explores its compatibility with other components and its stability across a wide pH range. vicchem.com Its application extends to textile processing as a dyeing assistant and in hygiene products. vicchem.com

Food Science and Nutrition Research

In the realm of food science, this compound is approved as a food additive in both Europe and the United States. wikipedia.org It can be used as a food-grade lubricant or processing aid to prevent sticking during food manufacturing processes. riverlandtrading.com While direct nutritional research on this compound is limited, it is an ester of oleic acid, a well-studied monounsaturated omega-9 fatty acid. atamanchemicals.com Diets rich in oleic acid, such as the Mediterranean diet, are associated with various health benefits. nih.gov Research has explored the synthesis of this compound using enzymes from microorganisms, which could have applications in food technology. researchgate.net It is also used in food compositions as a flavor carrier.

Role in Lipid Metabolism and Health Research (e.g., cholesterol, heart health)

This compound's relevance in health research is primarily linked to its constituent fatty acid, oleic acid. While this compound itself is a subject of study in various biotechnological and industrial contexts, research into its direct effects on human lipid metabolism is often extrapolated from studies on oleic acid, the most abundant monounsaturated fat in the human diet. atamanchemicals.com

Studies on oleic acid and diets rich in it have indicated several potential benefits for cardiovascular health. An adequate intake of healthy fats like oleic acid is associated with a reduction in the production of transport proteins and dangerous cholesterol levels. atamanchemicals.com This can contribute to a decrease in low-density lipoprotein (LDL) cholesterol and potentially an increase in high-density lipoprotein (HDL) cholesterol. atamanchemicals.com By influencing blood cholesterol levels, insulin (B600854), blood pressure, and blood vessel function, oleic acid may help in the prevention of heart disease. atamanchemicals.com Some research suggests that the hypotensive (blood pressure-reducing) effects observed with olive oil consumption may be attributable to its high oleic acid content. atamanchemicals.com

It is important to distinguish between this compound as a specific chemical compound and diets or oils that contain oleic acid. atamanchemicals.com While oils containing oleate esters are used to replace saturated fats in diets, the direct metabolic pathway and effects of the esterified form (this compound) versus the free fatty acid form (oleic acid) are subjects of ongoing research. atamanchemicals.com

Table 1: Summary of Health Research Findings Related to Oleic Acid

Research AreaFindingSource Citation
Cholesterol Regulation Associated with decreased low-density lipoprotein (LDL) cholesterol and potentially increased high-density lipoprotein (HDL) cholesterol. atamanchemicals.com
Heart Health May help prevent heart disease by positively affecting blood cholesterol, insulin levels, and blood vessel function. atamanchemicals.com
Blood Pressure Linked to the hypotensive effects of olive oil, potentially helping to lower blood pressure. atamanchemicals.com

Research on Fatty Liver Simulations

In the field of metabolic research, particularly in the study of non-alcoholic fatty liver disease (NAFLD), creating accurate laboratory models is crucial. Scientists have utilized fatty acids to simulate the conditions of fatty liver, or steatosis, in vitro. Some sources indicate that this compound is used in laboratories to create these fatty liver simulations, which are then used to test the efficacy of antioxidants in reversing the condition. atamanchemicals.com

More specifically, numerous studies detail the use of oleic acid, often in combination with a saturated fatty acid like palmitic acid, to induce lipid accumulation in cultured liver cells (hepatocytes). mdpi.comcas.cz This process mimics the development of steatosis. For example, studies on rat hepatocytes and human liver cell lines like HepG2 have shown that exposure to oleic acid leads to a dose-dependent increase in intracellular triacylglycerol content, a hallmark of fatty liver. cas.czacs.org These cell models are instrumental in investigating the molecular mechanisms that lead to lipid accumulation, such as the uptake of free fatty acids (FFA) versus de novo lipogenesis (the synthesis of new fatty acids). mdpi.com

Research has shown that in cellular models induced with an oleic acid/palmitic acid mixture, the primary mechanism for lipid accumulation is an increased uptake of FFAs, whereas in animal models fed a high-fat diet, both FFA uptake and de novo lipogenesis are increased. mdpi.com This highlights the utility of these oleic acid-based in-vitro models for specifically studying the pathways of fatty acid uptake in the liver.

Table 2: Use of Oleic Acid in Fatty Liver Simulation Models

Model SystemInducing Agent(s)Key FindingSource Citation
Rat Primary Hepatocytes Oleic Acid (OA), Palmitic Acid (PA)OA and PA cause a dose-dependent increase in triacylglycerol content. OA is considered more suitable for simulating simple steatosis. cas.cz
NCTC 1469 Cells (mouse liver) Oleic Acid (OA) / Palmitic Acid (PA)The primary cause of steatosis in this cellular model is increased free fatty acid (FFA) uptake, rather than de novo lipogenesis. mdpi.com
HepG2 Cells (human liver) 3-tert-Butyl-4-hydroxyanisole (3-BHA) + Oleic Acid (OA)Exposure induced intracellular oleic acid uptake and triglyceride accumulation. acs.org

Agricultural and Agrochemical Research

This compound has several established and emerging applications within agricultural and agrochemical research. Its properties as a solvent, emulsifier, and biodegradable agent make it a valuable component in modern agricultural formulations. giiresearch.comtransparencymarketresearch.com

In the agrochemical sector, oleate esters like this compound are used to enhance the efficiency of products such as pesticides and herbicides. transparencymarketresearch.com They can act as an oil carrier or solvent in formulations. acmesynthetic.com A key function is improving the spreading of the agrochemical onto the crop surface, which ensures better coverage and effectiveness. transparencymarketresearch.com The demand for oleate esters is partly driven by the need for more effective and safer agrochemicals to meet rising agricultural demand. giiresearch.comglobenewswire.com

Research also explores the enzymatic synthesis of this compound, which is seen as a more environmentally friendly alternative to traditional chemical routes that use harsh catalysts. researchgate.net These "natural" products have high market value. researchgate.net Furthermore, this compound is investigated as a potential substrate in biotechnological processes. For instance, research has evaluated its use as an alternative substrate to oleic acid for the biochemical production of other valuable chemicals by fermenting yeasts like C. tropicalis. researchgate.net

Table 3: Research Applications of this compound in Agriculture

Application AreaRole of this compoundResearch Finding/SignificanceSource Citation
Agrochemical Formulations Solvent, Emulsifier, CarrierEnhances the efficiency of pesticides by improving spreading properties on crop surfaces. giiresearch.comtransparencymarketresearch.com
Bioprocessing Substrate for FermentationInvestigated as a substrate for yeast (C. tropicalis) to produce other valuable dicarboxylic acids. researchgate.net
Green Chemistry Product of Enzymatic SynthesisEnzymatic production offers a milder, more environmentally friendly alternative to traditional chemical synthesis. researchgate.net
Industrial Agrochemicals Additive, Wetting AgentUsed as an additive in various agrochemical industry processes. globenewswire.comresearchgate.net

Q & A

Q. What are the standard methods for synthesizing butyl oleate in laboratory settings?

this compound is synthesized via esterification of oleic acid with butanol, typically catalyzed by concentrated sulfuric acid (1–3% w/w) under reflux conditions. Key steps include:

  • Maintaining a molar ratio of 1:1.5 (oleic acid:butanol) to favor ester formation .
  • Removing water via azeotropic distillation to shift equilibrium toward product formation.
  • Purification through vacuum distillation or column chromatography to isolate this compound (≥75% purity, as commercial grades may contain impurities) .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

  • NMR Spectroscopy : <sup>1</sup>H NMR peaks at δ 4.05 ppm (ester –CH2O–) and δ 5.35 ppm (olefinic protons) confirm esterification and unsaturated backbone .
  • GC-MS : Quantifies purity and identifies byproducts (e.g., unreacted oleic acid or butanol) using retention time and fragmentation patterns .
  • IR Spectroscopy : Absorbance at ~1740 cm<sup>-1</sup> (C=O stretch) and 1160 cm<sup>-1</sup> (C–O ester bond) .

Q. How can researchers accurately measure the dielectric constant of this compound, and what factors influence this property?

  • Use a dielectric cell with parallel plate geometry at 25°C, ensuring uniform sample thickness and temperature control. This compound has a dielectric constant of 4.0 at 25°C .
  • Variability may arise from impurities (e.g., residual water or unreacted alcohol) or temperature fluctuations .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize this compound yield while minimizing side products?

  • Design of Experiments (DOE) : Vary catalyst concentration (0.5–3% H2SO4), temperature (80–120°C), and reaction time (2–8 hrs) to identify optimal parameters .
  • Kinetic Modeling : Monitor reaction progress via <sup>1</sup>H NMR to determine rate constants and activation energy .
  • Green Chemistry Approaches : Replace H2SO4 with immobilized lipases (e.g., Candida antarctica Lipase B) for eco-friendly synthesis .

Q. How should researchers resolve contradictions in reported solubility data for this compound across solvents?

  • Controlled Replication : Standardize solvent purity (e.g., HPLC-grade ethanol vs. technical grade) and temperature (e.g., 25°C ± 0.5°C) .
  • Phase Diagram Analysis : Construct ternary phase diagrams for this compound/ethanol/water systems to identify solubility thresholds .
  • Purity Assessment : Use GC-MS to quantify impurities (e.g., stearate esters) that may alter solubility profiles .

Q. What advanced applications of this compound are emerging in materials science research?

  • Plasticizer for Biopolymers : Evaluate compatibility with polylactic acid (PLA) via dynamic mechanical analysis (DMA) to assess glass transition temperature (Tg) reduction .
  • Solvent for Lipid Nanoparticles : Optimize this compound/water emulsions using dynamic light scattering (DLS) to monitor particle size (target: <200 nm) .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritation .
  • Waste Disposal : Neutralize acidic byproducts before aqueous disposal or collect in halogenated waste containers .

Q. How can researchers design robust solubility studies for this compound in novel solvent systems?

  • High-Throughput Screening : Use automated liquid handlers to test solubility in 96-well plates with UV-Vis quantification .
  • Molecular Dynamics Simulations : Predict solubility parameters (Hansen solubility parameters) using software like COSMO-RS .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.